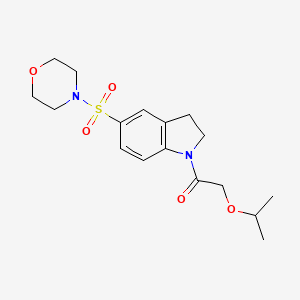![molecular formula C8H12O2 B2529617 双环[3.2.0]庚烷-6-羧酸 CAS No. 1824197-32-1](/img/structure/B2529617.png)
双环[3.2.0]庚烷-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.0]heptane-6-carboxylic acid is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by its bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The carboxylic acid functional group is attached to the six-position of the bicyclic framework .
科学研究应用
Bicyclo[3.2.0]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane-6-carboxylic acid can be synthesized through various methods. One notable method involves the organophotoredox catalytic diastereoselective anion radical [2+2] photocycloaddition of aryl-enones . This reaction is promoted by lithium bromide as a Lewis acid and catalyzed by Eosin Y under visible light irradiation. The reaction conditions can be optimized to achieve high yields and diastereoselectivity, favoring either cis or trans substituted bicyclo[3.2.0]heptanes .
Industrial Production Methods
While specific industrial production methods for bicyclo[3.2.0]heptane-6-carboxylic acid are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents to maximize yield and efficiency.
化学反应分析
Types of Reactions
Bicyclo[3.2.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The bicyclic framework allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the bicyclic framework.
作用机制
The mechanism by which bicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. For example, in photoredox catalysis, the compound undergoes single-electron transfer (SET) or energy transfer (ET) interactions with organic substrates, leading to the formation of highly reactive intermediates . These intermediates can then participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane-3-carboxylic acid: A smaller bicyclic compound with a different ring fusion pattern.
Uniqueness
Bicyclo[3.2.0]heptane-6-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
bicyclo[3.2.0]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCQUSYFDWNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
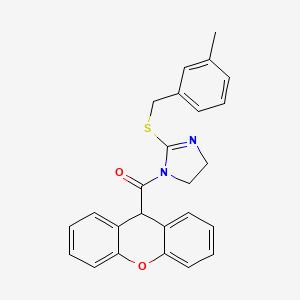
![1-(2-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529535.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)
![2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2529541.png)
![5-CHLORO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2529542.png)
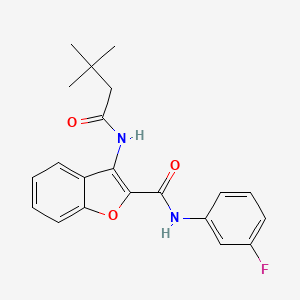
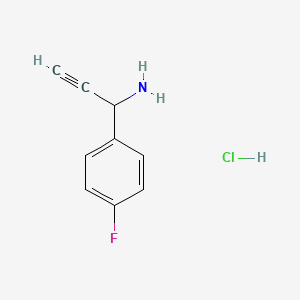
![3,4-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

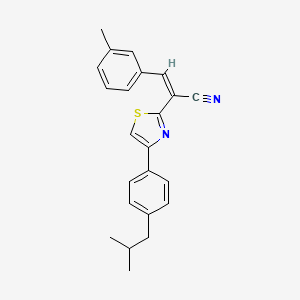
![6-{[4-(4-ethoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2529556.png)
